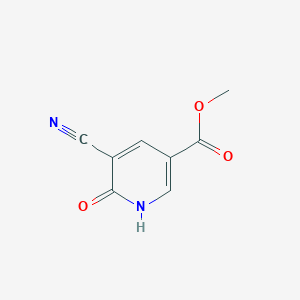

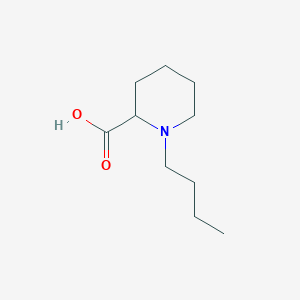

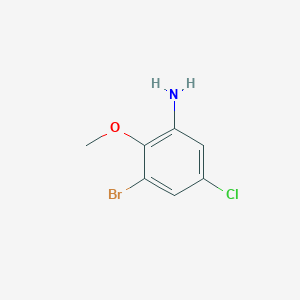

![molecular formula C8H14N4O B1340861 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine CAS No. 915924-34-4](/img/structure/B1340861.png)

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine" is a derivative of piperazine featuring a 1,2,4-oxadiazole moiety. Piperazine derivatives are known for their wide range of biological activities, and the incorporation of a 1,2,4-oxadiazole ring often contributes to the antimicrobial and anticonvulsant properties of these compounds. The papers provided discuss various piperazine derivatives with different substituents and their respective synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from basic building blocks such as aromatic aldehydes, acyl chlorides, or anhydrous piperazine. For instance, the synthesis of 1,3,4-oxadiazole derivatives containing a piperazine nucleus often includes steps like esterification, hydrazinolysis, cyclization, nucleophilic substitution, and condensation reactions . Similarly, the synthesis of 1,2,4-oxadiazole derivatives can involve condensation reactions between carbamimide and aromatic acids . The Mannich reaction is another common method used to introduce the piperazine moiety into the desired scaffold .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystal X-ray diffraction studies provide detailed insights into the crystal packing and conformation of the molecules, as seen in the case of certain 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . Computational methods like density functional theory (DFT) calculations can also be employed to predict reactive sites and understand the electronic properties of the molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of a 1,2,4-oxadiazole ring can influence the reactivity of the compound, potentially leading to the formation of new bonds or the cleavage of existing ones under specific conditions. The reactivity can be further studied through structure-activity relationship (SAR) analysis, which helps in understanding how different substituents affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the presence of other heterocyclic moieties like 1,2,4-oxadiazole. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The biological activities, such as antimicrobial, anticonvulsant, antidepressant, and antianxiety effects, are evaluated through various in vitro and in vivo assays .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Researchers have synthesized and evaluated a variety of derivatives containing the 1,2,4-oxadiazole and piperazine motifs for their antimicrobial and antifungal properties. Some compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. Notably, certain derivatives showed potent activities against Gram-positive and Gram-negative bacteria as well as pathogenic fungi, highlighting their broad-spectrum antimicrobial capabilities (Bektaş et al., 2007; Sharma et al., 2014; Krolenko et al., 2016).

Anticancer Activities

A series of novel derivatives were synthesized and showed significant antibacterial and antifungal activity, with some also exhibiting notable activity against human breast cancer cell lines (MCF7). This suggests a potential application in cancer therapy, where these compounds could serve as leads for the development of new anticancer agents (Sharma et al., 2014).

Anticonvulsant Activities

New derivatives have been synthesized to meet structural requirements essential for anticonvulsant properties. Certain compounds were identified as highly potent, showing effectiveness in the maximal electroshock (MES) seizure method without displaying neurotoxicity at administered doses. This highlights the therapeutic potential of these compounds in treating seizure disorders (Harish et al., 2014).

Biofilm Inhibition and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their antibacterial efficacy, including biofilm inhibition. Some compounds demonstrated superior biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating their potential in treating bacterial infections associated with biofilms. Furthermore, these compounds showed excellent inhibitory activities against MurB enzyme, suggesting a new avenue for the development of antibacterial agents (Mekky & Sanad, 2020).

Future Directions

The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .

properties

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXTTBMSQRZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

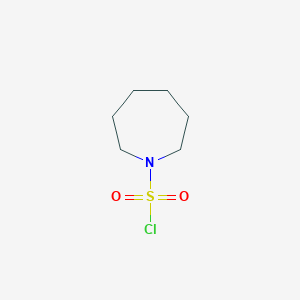

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

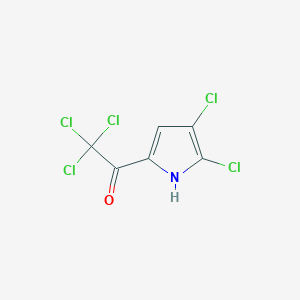

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

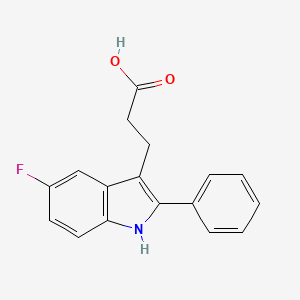

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)